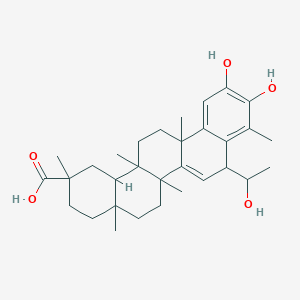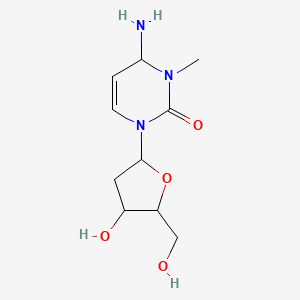![molecular formula C13H25N3O3 B12103213 tert-butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate CAS No. 1305711-15-2](/img/structure/B12103213.png)
tert-butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate: is a synthetic organic compound with the molecular formula C13H26N2O3. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The compound features a tert-butyl carbamate protecting group, which is often used in organic synthesis to protect amine functionalities during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate typically involves the following steps:
Formation of the Piperidine Intermediate: The starting material, 4-aminopiperidine, is reacted with a suitable acylating agent to form the piperidine intermediate.
Introduction of the tert-Butyl Carbamate Group: The piperidine intermediate is then treated with tert-butyl chloroformate (Boc2O) in the presence of a base such as triethylamine to introduce the tert-butyl carbamate protecting group.
Formation of the Final Product: The protected piperidine intermediate is further reacted with a suitable electrophile, such as an acyl chloride or anhydride, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amine or carbamate groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides
Reduction: Alcohols
Substitution: Substituted amines or carbamates
Applications De Recherche Scientifique
tert-butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- tert-butyl (4-methylpiperidin-4-yl)carbamate
- tert-butyl 4-(4-piperidinylmethyl)-1-piperazinecarboxylate
Uniqueness
tert-butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable in the synthesis of specialized pharmaceuticals and biologically active compounds.
Propriétés
Numéro CAS |
1305711-15-2 |
|---|---|
Formule moléculaire |
C13H25N3O3 |
Poids moléculaire |
271.36 g/mol |
Nom IUPAC |
tert-butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)15-7-4-11(17)16-8-5-10(14)6-9-16/h10H,4-9,14H2,1-3H3,(H,15,18) |
Clé InChI |
JRDSNXLRRQDQDM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC(=O)N1CCC(CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-4-amine, 4'-bromo-N-phenyl-](/img/structure/B12103130.png)


![2,6-Dimethylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B12103142.png)
![CarbaMicacid,[2-[[2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranosyl]oxy]ethyl]-,phenylMethylester(9CI)](/img/structure/B12103150.png)

![Ethyl 5-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12103165.png)
![4-ethyl-4-hydroxy-8-methoxy-6-trimethylsilyl-1H-pyrano[3,4-c]pyridin-3-one](/img/structure/B12103188.png)




![2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]pentanedioic acid](/img/structure/B12103214.png)

